1-(2-fluoroethyl)-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine
Description
1-(2-Fluoroethyl)-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine is a pyrazole-based compound featuring a 3-methyl group at position 3, a 2-fluoroethyl substituent at position 1, and an N-(2-methoxybenzyl) moiety at position 4 (Figure 1). The fluorine atom on the ethyl chain may enhance metabolic stability and bioavailability, a common strategy in medicinal chemistry.
Figure 1. Structural diagram of this compound.
Properties
Molecular Formula |
C14H18FN3O |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C14H18FN3O/c1-11-13(10-18(17-11)8-7-15)16-9-12-5-3-4-6-14(12)19-2/h3-6,10,16H,7-9H2,1-2H3 |
InChI Key |
ZETKQIFGDBASEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CC=C2OC)CCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-fluoroethylamine with 2-methoxybenzyl chloride to form the intermediate 2-fluoroethyl-N-[(2-methoxyphenyl)methyl]amine. This intermediate is then reacted with 3-methyl-1H-pyrazole-4-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Insights
Substituent Effects on Bioactivity: The 2-methoxybenzyl group in the target compound is structurally analogous to substituents in regulated psychoactive phenethylamines (e.g., 4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine) . Fluoroethyl vs.
Physicochemical Properties :
- The dihydrochloride salt form of the target compound (molecular weight 347.89 g/mol ) likely enhances water solubility compared to neutral analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (molecular weight 214.3 g/mol).
Biological Activity
1-(2-fluoroethyl)-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound that has gained attention for its potential biological activities. This compound belongs to the pyrazole class, which are known for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C14H18FN3O |
| Molecular Weight | 263.31 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-N-(2-methoxyphenyl)methyl-3-methylpyrazol-4-amine |
| InChI Key | ZETKQIFGDBASEW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1NCCF)CCOC |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. Research suggests that it could act as an inhibitor of certain kinases involved in cancer cell proliferation and inflammatory responses.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves inducing apoptosis and cell cycle arrest.
Case Study:
A study conducted on related pyrazole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cells, with IC50 values as low as 3.3 mM. These results suggest that structural variations in the pyrazole framework can significantly impact biological activity and therapeutic potential .
Anti-inflammatory Properties
Pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound may share similar properties, potentially making it a candidate for treating inflammatory diseases.
Research Findings
Several research efforts have focused on synthesizing and evaluating the biological activities of pyrazole derivatives:
- Synthesis and Evaluation: The synthesis typically involves multiple steps starting from readily available precursors. The compound can undergo various reactions such as oxidation and nucleophilic substitution .
- In Silico Studies: Computational modeling has been utilized to predict the binding affinity of this compound to specific targets, providing insights into its potential efficacy .
- Structure-Activity Relationship (SAR): Studies indicate that modifications in the methoxy group or fluoroethyl chain can influence the biological activity significantly. For example, variations in substituents on the benzyl group have been correlated with changes in potency against cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
